REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([C:13]([OH:15])=[O:14])=[N:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:12][CH2:11]1.[CH:16]1(B(O)O)[CH2:18][CH2:17]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[CH:16]1([C:2]2[CH:3]=[CH:4][C:5]([C:13]([OH:15])=[O:14])=[N:6][C:7]=2[O:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)[CH2:18][CH2:17]1 |f:3.4.5.6,7.8,9.10.11|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1OCC1CC1)C(=O)O
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Name
|
|
Quantity
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0.57 g
|
Type
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reactant
|
Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
|
154 mg
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
potassium phosphate
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C.O
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that the mixture was evaporated to dryness
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Type
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DISSOLUTION
|
Details
|
dissolved in 30 mL of water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (30 mL)
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Type
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ADDITION
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Details
|
the organic layer was dropped
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×30 mL)
|
Type
|
WASH
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Details
|
this organic layer was washed with water (30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 10 g, eluting with 15% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=CC(=NC1OCC1CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |